1-(2-(Ethoxymethyl)-5-phenylfuran-3-YL)ethanone
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Overview
Description
1-(2-(Ethoxymethyl)-5-phenylfuran-3-YL)ethanone is an organic compound characterized by its furan ring substituted with ethoxymethyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Ethoxymethyl)-5-phenylfuran-3-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or ethers.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) and Lewis acids (AlCl₃, FeBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce alcohols or ethers.
Scientific Research Applications
1-(2-(Ethoxymethyl)-5-phenylfuran-3-YL)ethanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Ethoxymethyl)-5-phenylfuran-3-YL)ethanone involves its interaction with specific molecular targets. For instance, it may act as an electrophile in substitution reactions, where it forms a cationic intermediate that undergoes further transformation . The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-5-methoxyphenyl)ethanone: Similar structure but with different substituents, leading to different chemical properties and reactivity.
2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone: Another related compound with distinct functional groups and applications.
Uniqueness
1-(2-(Ethoxymethyl)-5-phenylfuran-3-YL)ethanone is unique due to its specific combination of substituents on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
281198-94-5 |
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Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
1-[2-(ethoxymethyl)-5-phenylfuran-3-yl]ethanone |
InChI |
InChI=1S/C15H16O3/c1-3-17-10-15-13(11(2)16)9-14(18-15)12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 |
InChI Key |
NEVFBTKHLQIXTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=C(C=C(O1)C2=CC=CC=C2)C(=O)C |
Origin of Product |
United States |
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